molecular formula C10H8BrNS B13209755 5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine

5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine

Cat. No.: B13209755
M. Wt: 254.15 g/mol
InChI Key: QJHVZZZGIOUWRT-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine typically involves the bromination of 4-methyl-2-(thiophen-2-yl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine is unique due to the presence of both a pyridine and a thiophene ring, which enhances its versatility in various applications. The bromine atom allows for further functionalization through substitution or coupling reactions, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

5-bromo-4-methyl-2-thiophen-2-ylpyridine

InChI

InChI=1S/C10H8BrNS/c1-7-5-9(12-6-8(7)11)10-3-2-4-13-10/h2-6H,1H3

InChI Key

QJHVZZZGIOUWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC=CS2

Origin of Product

United States

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